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(1S,2R)-N,2-dimethylcyclohexan-1-amine

Cat. No.: B8186400
M. Wt: 127.23 g/mol
InChI Key: HMDSHIZGTPRJHT-SFYZADRCSA-N
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Description

Significance of Chiral Amines in Modern Organic Synthesis Research

Chiral amines are indispensable tools in modern organic synthesis. Their utility stems from their ability to act as chiral auxiliaries, catalysts, and resolving agents, enabling the synthesis of single enantiomers of a desired product. The nitrogen atom in an amine can function as a nucleophile or a base, and when incorporated into a chiral scaffold, it can influence the stereochemical outcome of a reaction in a predictable manner. This control is crucial in the synthesis of active pharmaceutical ingredients, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The development of novel chiral amines with unique stereochemical features is therefore a continuous pursuit for synthetic organic chemists.

Academic Context of Cyclohexane (B81311) Derivatives in Stereoselective Chemistry

The cyclohexane ring is a common motif in a vast array of natural products and synthetic compounds. Its conformational rigidity, adopting a stable chair-like structure, provides a well-defined three-dimensional framework. This conformational stability is a key advantage in stereoselective synthesis, as the spatial orientation of substituents on the ring is relatively fixed. The introduction of stereocenters on the cyclohexane ring, as seen in derivatives like (1S,2R)-N,2-dimethylcyclohexan-1-amine, allows for precise control over the direction of chemical reactions. The predictable axial and equatorial positioning of substituents influences the steric and electronic environment around reactive centers, thereby guiding the stereochemical course of transformations. The study of disubstituted cyclohexanes, in particular, has been fundamental to the development of principles in conformational analysis and their application in asymmetric synthesis. ontosight.ai

Research Rationale for Investigating this compound

While specific research literature on this compound is not extensively available in the public domain, the rationale for its investigation can be inferred from the study of analogous chiral amines and cyclohexane derivatives. The unique stereochemical arrangement of the amine and methyl groups on the cyclohexane ring in a cis relationship suggests its potential as a chiral ligand or organocatalyst.

The primary research interest in a molecule like this compound would likely focus on its application in asymmetric catalysis. The fixed spatial relationship between the amine and the adjacent methyl group could create a specific chiral environment capable of inducing high levels of enantioselectivity in a variety of chemical transformations. Researchers would be motivated to synthesize this compound and evaluate its efficacy in reactions such as asymmetric additions to carbonyls, Michael additions, and other carbon-carbon bond-forming reactions that are fundamental to organic synthesis. The exploration of such novel chiral amines is driven by the continuous need for more efficient, selective, and versatile catalysts for the synthesis of complex, enantiomerically pure molecules.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound. chemshuttle.comcapotchem.cn

PropertyValue
CAS Number 921040-82-6
Molecular Formula C₈H₁₇N
Molecular Weight 127.231 g/mol
Purity 95%
Storage Temperature 2-8 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B8186400 (1S,2R)-N,2-dimethylcyclohexan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-N,2-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDSHIZGTPRJHT-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@@H]1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s,2r N,2 Dimethylcyclohexan 1 Amine and Its Enantiomers

Enantioselective Synthesis Strategies for (1S,2R)-N,2-dimethylcyclohexan-1-amine

The precise installation of the two contiguous stereocenters in this compound demands sophisticated synthetic approaches. Key strategies focus on the use of chiral starting materials, the application of asymmetric catalysis, and diastereoselective transformations.

Chiral Pool Approaches in the Synthesis of this compound Precursors

The chiral pool, comprising readily available, enantiopure natural products, offers an attractive starting point for the synthesis of complex chiral molecules. For the synthesis of precursors to this compound, amino acids are particularly relevant. For instance, (S)-pyroglutamic acid, a derivative of L-glutamic acid, can be employed as a chiral auxiliary to direct the stereoselective synthesis of a key intermediate, (1S,2R)-2-methylcyclohexane carboxylic acid.

In such a strategy, the chiral auxiliary is first coupled with a prochiral substrate, such as 2-methylbenzoic acid, to form a diastereomeric precursor. The subsequent stereoselective transformation, often a hydrogenation, is directed by the existing stereocenter of the auxiliary. The auxiliary is then cleaved to yield the desired enantiopure product, which can be further elaborated to the target amine. This approach leverages the inherent chirality of the starting material to control the formation of new stereocenters.

Asymmetric Catalysis in the Formation of the (1S,2R) Stereocenter

Asymmetric catalysis provides a powerful and atom-economical method for the synthesis of chiral compounds. Two primary catalytic approaches are particularly relevant for the synthesis of this compound: diastereoselective hydrogenation and asymmetric reductive amination.

Diastereoselective Hydrogenation: A notable example involves the hydrogenation of an (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate derivative. In this approach, the chiral pyroglutamate (B8496135) auxiliary directs the facial selectivity of the hydrogenation of the aromatic ring. Studies have shown that using supported rhodium or ruthenium catalysts can lead to the predominant formation of (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess (up to 96% de). nih.gov The carboxylic acid can then be converted to the corresponding amine via stereoretentive methods such as the Curtius, Hofmann, or Schmidt rearrangements.

CatalystSupportDiastereomeric Excess (de)Reference
RhodiumAluminaHigh nih.gov
RutheniumActive CarbonUp to 96% nih.gov

Asymmetric Reductive Amination: A more direct route involves the asymmetric reductive amination of 2-methylcyclohexanone (B44802). This can be achieved using biocatalysis, specifically with imine reductases (IREDs). These enzymes can catalyze the reaction between 2-methylcyclohexanone and an amine source, followed by a stereoselective reduction of the in situ formed imine. By selecting the appropriate IRED, it is possible to achieve high enantioselectivity and diastereoselectivity, directly yielding a chiral 2-methylcyclohexylamine (B147291) derivative. Subsequent N-methylation would then afford the final product. The stereochemical outcome is dependent on the specific enzyme used.

Diastereoselective Reductions and Aminations in the Context of this compound

Diastereoselective transformations are crucial for controlling the relative stereochemistry of the two stereocenters in the target molecule. The aforementioned diastereoselective hydrogenation of the N-acylated pyroglutamate derivative is a prime example of a diastereoselective reduction. The chiral auxiliary shields one face of the prochiral aromatic ring, leading to the preferential addition of hydrogen from the less hindered face.

Enzymatic reductive amination of 2-methylcyclohexanone with methylamine (B109427) also represents a diastereoselective amination. The enzyme's active site creates a chiral environment that favors the formation of one diastereomer of the product over the others. Research on IREDs has demonstrated their capability to produce N,3-dimethylcyclohexylamines with excellent stereochemical purities (e.g., 98% de, 96% ee), highlighting the potential of this method for synthesizing the desired (1S,2R) isomer from 2-methylcyclohexanone. researchgate.net

Resolution Techniques for Enantiomeric Enrichment of N,2-dimethylcyclohexan-1-amine Derivatives

In cases where a synthesis yields a racemic or diastereomeric mixture of N,2-dimethylcyclohexan-1-amine, resolution techniques can be employed to separate the desired enantiomer. The most common method for resolving chiral amines is through the formation of diastereomeric salts.

This process involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. Commonly used resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with a base to yield the enantiomerically pure amine. The choice of resolving agent and solvent system is critical for achieving efficient separation and is often determined empirically.

Resolving AgentTypeApplication
Tartaric AcidChiral Dicarboxylic AcidFormation of diastereomeric salts with chiral amines
Camphorsulfonic AcidChiral Sulfonic AcidFormation of diastereomeric salts with chiral amines
Mandelic AcidChiral α-Hydroxy AcidFormation of diastereomeric salts with chiral amines

Novel Synthetic Routes to this compound Analogues

The development of novel synthetic routes to analogues of this compound is driven by the search for new chiral ligands, catalysts, and biologically active compounds. One approach involves the modification of the N-substituent. For instance, instead of a methyl group, larger alkyl or aryl groups can be introduced.

A versatile method for the synthesis of N-aryl cyclohexylamines involves the hydrogenation of nitroarenes over bimetallic catalysts. For example, the direct synthesis of cyclohexylamine (B46788) from nitrobenzene (B124822) can be achieved, and this methodology can be extended to substituted nitroarenes to produce a variety of N-aryl cyclohexylamine analogues. Further alkylation at the nitrogen and on the cyclohexane (B81311) ring could lead to a diverse library of analogues.

Another strategy involves photocatalyzed [4+2] cycloadditions. This method allows for the facile construction of highly functionalized cyclohexylamine derivatives from readily available starting materials. While not a direct route to the target molecule, this approach offers a platform for the synthesis of a wide range of structurally complex analogues with potential applications in various fields of chemistry.

In Depth Stereochemical and Conformational Analysis of 1s,2r N,2 Dimethylcyclohexan 1 Amine

Stereochemical Assignment Methodologies for (1S,2R)-N,2-dimethylcyclohexan-1-amine

The unambiguous determination of the absolute configuration of stereocenters in chiral molecules like this compound is fundamental. This is achieved through a combination of advanced spectroscopic and chiroptical methods.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on a cyclohexane (B81311) ring. For this compound, which has a cis relationship between the methylamino and methyl groups, the coupling constants (³J) between vicinal protons provide critical information. The magnitude of the coupling constant between the proton at C1 and C2 can help distinguish between cis and trans isomers.

To assign the absolute configuration, NMR techniques often employ chiral auxiliaries, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). The secondary amine in the target molecule can be reacted with a CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomeric amides. These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of the enantiomeric purity and the assignment of the absolute configuration of the original amine.

Mass spectrometry (MS), particularly when coupled with chiral chromatography (e.g., GC-MS or LC-MS), provides exceptional sensitivity for chiral analysis. While mass spectra of enantiomers are identical, derivatization with a chiral reagent can produce diastereomers with potentially different fragmentation patterns, aiding in their differentiation.

TechniqueMethodApplication to this compound
NMR Spectroscopy ¹H-¹H Coupling ConstantsDistinguishes between cis and trans relative stereochemistry based on the magnitude of vicinal proton coupling.
Chiral Derivatizing Agents (e.g., Mosher's acid)Forms diastereomeric amides, leading to separable signals in ¹H or ¹⁹F NMR, allowing for absolute configuration assignment.
Chiral Solvating AgentsInduces temporary diastereomeric complexes that result in chemical shift non-equivalence for the enantiomers.
Mass Spectrometry GC-MS / LC-MS with Chiral ColumnSeparates enantiomers chromatographically before detection, allowing for quantification of enantiomeric excess.

Conformational Preferences and Dynamics of this compound

Ring Inversion Barriers and Equilibria in Substituted Cyclohexylamines

The cyclohexane ring undergoes a dynamic process called ring inversion or chair flip, where one chair conformation converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial masterorganicchemistry.com. This interconversion proceeds through higher-energy intermediates, such as the half-chair and twist-boat conformations.

The energy barrier for the chair flip in unsubstituted cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol) masterorganicchemistry.comnih.gov. For substituted cyclohexanes, this barrier can be higher. Studies on analogous cis-1,2-disubstituted systems have shown that steric repulsion between the substituents as they pass by each other in the transition state can elevate the energy barrier. For example, the calculated ring inversion barrier for cis-1,2-cyclohexanecarboxylic acid amide is approximately 10.5 kcal/mol nih.gov. A similar barrier is expected for this compound.

Substituent Effects on Conformation of this compound

For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial (a) position and the other in an equatorial (e) position in any given chair conformation. The ring flip interconverts these positions. For this compound, two distinct chair conformers are in equilibrium:

Conformer A: Methylamino group is equatorial (e), and the methyl group is axial (a).

Conformer B: Methylamino group is axial (a), and the methyl group is equatorial (e).

The relative stability of these two conformers is determined by the steric strain associated with having a substituent in the axial position. This strain, primarily due to 1,3-diaxial interactions with other axial hydrogens, is quantified by the conformational A-value. The A-value represents the free energy difference between the equatorial and axial conformers for a given substituent. The conformer where the sterically bulkier group (the one with the larger A-value) occupies the equatorial position is more stable and will be more populated at equilibrium.

Substituent GroupA-Value (kcal/mol)
-CH₃ (Methyl)~1.7
-NH₂ (Amino)~1.4-1.5
-NHCH₃ (Methylamino)~1.5-1.7 (estimated)

The A-value for the methylamino group is estimated to be slightly larger than that for the amino group due to the added methyl substituent, making it comparable in steric bulk to a methyl group.

Given that the A-values for the methyl group (~1.7 kcal/mol) and the methylamino group are very similar, both conformers (A and B) are expected to have nearly equal energies. There may be a slight preference for Conformer B, which places the methyl group in the equatorial position, as it is generally considered marginally bulkier than the methylamino group. This results in a dynamic equilibrium where both chair conformations are significantly populated at room temperature.

Diastereomeric Relationships and Epimerization Studies of this compound Derivatives

The compound N,2-dimethylcyclohexan-1-amine has two stereocenters (at C1 and C2), which means a total of four stereoisomers (2²) can exist. These isomers have specific relationships with each other.

The (1S,2R) configuration denotes a cis relationship between the two substituents. Its enantiomer is the (1R,2S) configuration, which is also a cis isomer. The trans isomers have the (1R,2R) and (1S,2S) configurations, which are also an enantiomeric pair. The relationship between any cis isomer and any trans isomer is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties stanford.edukhanacademy.org.

Isomer ConfigurationSubstituent RelationshipStereochemical Relationship to (1S,2R)
(1S,2R) cis-
(1R,2S) cisEnantiomer
(1R,2R) transDiastereomer
(1S,2S) transDiastereomer

Epimerization is a process that changes the configuration at only one of several stereocenters in a molecule youtube.com. For this compound, epimerization could theoretically occur at either C1 or C2, converting it into one of its diastereomers.

Epimerization at the C1 position (the carbon bearing the amine) is the more plausible process. This can occur via a deprotonation-reprotonation mechanism, particularly under basic conditions or through radical-mediated processes. Abstraction of the proton at C1 would generate a planar, achiral intermediate (or a rapidly inverting carbanion). Subsequent reprotonation can occur from either face, leading to a mixture of the original (1S,2R) isomer and its C1 epimer, the (1R,2R) isomer. This process would convert the cis diastereomer into the trans diastereomer. Epimerization at the C2 position is significantly less likely as the C-H bond at this position is not activated and thus much less acidic.

Computational and Theoretical Studies of 1s,2r N,2 Dimethylcyclohexan 1 Amine

Quantum Chemical Calculations for Geometric Optimization and Electronic Structure of (1S,2R)-N,2-dimethylcyclohexan-1-amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometric Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the global minimum on the potential energy surface. nih.gov This is achieved through a process called geometry optimization. tau.ac.il For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules. mdpi.comrsc.org The optimization process would confirm the expected chair conformation of the cyclohexane (B81311) ring and establish the preferred orientations of the methyl and N-methylamine substituents.

Illustrative Optimized Geometric Parameters: Below is a table of hypothetical, yet chemically reasonable, optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

ParameterAtom Pair/GroupPredicted Value
Bond LengthC1-N1.47 Å
Bond LengthN-CH₃1.46 Å
Bond LengthC2-CH₃1.54 Å
Bond AngleC2-C1-N111.5°
Dihedral AngleN-C1-C2-C3-55.2° (gauche)
Dihedral AngleH-N-C1-C2178.5° (anti-periplanar)

Electronic Structure Analysis: Once the optimized geometry is obtained, its electronic properties can be analyzed. This includes examining the molecular orbitals, charge distribution, and electrostatic potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap indicates the molecule's chemical stability and electronic excitability. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the lone pair on the nitrogen atom would be the region of highest negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. ijcce.ac.ir It can quantify the charge on each atom, confirming the nucleophilic character of the nitrogen.

Illustrative Calculated Electronic Properties:

PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy+1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.35 D

Molecular Dynamics Simulations of this compound in Various Environments

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. numberanalytics.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions. mdpi.com This requires a force field, which is a set of parameters that defines the potential energy of the system. nih.gov Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), CHARMM, and GAFF are commonly used for small organic molecules. nih.govacs.org

MD simulations can be performed in various environments to understand how the compound behaves under different conditions:

In Vacuum: Simulating the isolated molecule allows for the study of its intrinsic conformational dynamics without solvent interference. This can reveal the flexibility of the cyclohexane ring and the rotational freedom of the substituents.

In Aqueous Solution: Simulating the molecule in a box of explicit water molecules (e.g., using TIP3P or SPC/E water models) is crucial for understanding its behavior in a biological or polar protic environment. These simulations can reveal the structure of the solvation shell, the nature of hydrogen bonding between the amine and water, and the molecule's diffusion coefficient.

In Organic Solvents: Simulations in solvents like chloroform (B151607) or methanol (B129727) can predict solubility and behavior in non-aqueous reaction media. acs.org

A typical MD simulation protocol involves three main steps: energy minimization of the initial system, equilibration (where the system is brought to the desired temperature and pressure), and the production run, from which data is collected and analyzed. nih.gov

Illustrative MD Simulation Parameters:

ParameterValue/Setting
Force FieldOPLS-AA
SolventTIP3P Water
Temperature298 K (25 °C)
Pressure1 bar
Simulation Time100 ns
EnsembleNPT (Isothermal-isobaric)

Prediction of Spectroscopic Parameters and Chiroptical Data for this compound

Computational methods are highly effective at predicting spectroscopic data, which can be used to interpret experimental results and confirm molecular structure. numberanalytics.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. rsc.org By calculating the magnetic shielding tensors for each nucleus (typically using the Gauge-Independent Atomic Orbital - GIAO method), one can predict ¹H and ¹³C chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). ijcce.ac.ir Accurate predictions often require averaging the results over several low-energy conformers, weighted by their Boltzmann population, as the observed spectrum is an average over all conformations present in solution. rsc.org

Chiroptical Data: For a chiral molecule, chiroptical spectroscopy is essential for determining its absolute configuration. mdpi.com Theoretical calculations are critical for linking the observed spectral signs to a specific enantiomer. nih.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and their corresponding rotatory strengths to simulate the ECD spectrum.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measured in the infrared region. It is particularly powerful for stereochemical assignment. gaussian.com DFT calculations can predict the VCD spectrum by computing the rotational strengths for each vibrational mode. dtic.milpsu.edu Comparing the predicted VCD spectrum for the (1S,2R) configuration with the experimental spectrum allows for unambiguous assignment of the absolute stereochemistry. gaussian.com

Illustrative Predicted Spectroscopic Data:

Data TypeAtom/RegionPredicted Value
¹H NMR Chemical ShiftH on C1δ 2.85 ppm
¹³C NMR Chemical ShiftC1δ 62.5 ppm
VCD Rotational StrengthC-H stretch (axial)+15 x 10⁻⁴⁴ esu²cm²
VCD Rotational StrengthC-H stretch (equatorial)-10 x 10⁻⁴⁴ esu²cm²

Theoretical Investigations of Reaction Pathways Involving this compound as a Reagent or Catalyst

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, reactivities, and selectivities. nih.govrsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies that govern reaction rates.

As a Reagent: If this compound were used as a nucleophilic reagent, for instance, in an Sₙ2 reaction, DFT calculations could be used to model the reaction pathway. This would involve locating the transition state structure and calculating the activation barrier. This information helps predict the reaction's feasibility and kinetics.

As a Catalyst: Given its chirality, this compound has potential as an organocatalyst in asymmetric synthesis. nih.gov Theoretical studies are crucial for understanding the origin of enantioselectivity. For a hypothetical reaction, such as an aldol (B89426) or Michael addition, computational chemists would model the reaction pathways leading to both the R and S products. rsc.org

The investigation would involve:

Modeling the formation of the catalytic species: For example, the formation of an enamine or iminium ion intermediate.

Locating the stereodetermining transition states: These are the transition states where the new chiral center is formed. There will be one leading to the R product and another to the S product.

Calculating the energy difference (ΔΔG‡): The difference in the free energy of activation between the two competing transition states determines the enantiomeric excess (ee) of the reaction. A larger energy difference leads to higher selectivity.

These calculations can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric hindrance) within the transition state that favor the formation of one enantiomer over the other, providing a rational basis for catalyst design and optimization. researchgate.net

Illustrative Data for a Hypothetical Catalytic Reaction:

ParameterPathway to R-productPathway to S-product
Activation Energy (ΔG‡)18.5 kcal/mol20.2 kcal/mol
Energy Difference (ΔΔG‡)\multicolumn{2}{c
Predicted Enantiomeric Excess (ee)\multicolumn{2}{c

Applications of 1s,2r N,2 Dimethylcyclohexan 1 Amine in Asymmetric Catalysis and Reagent Design

(1S,2R)-N,2-dimethylcyclohexan-1-amine as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Following the reaction, the auxiliary is removed, having imparted its chirality to the product. While the broader class of chiral amines has been extensively used for this purpose, specific data on this compound remains limited.

The use of chiral amines to form chiral imines or enamines, which then direct the stereoselective alkylation or arylation of carbonyl compounds, is a well-established strategy. However, a detailed search of scientific databases does not yield specific studies or data tables detailing the performance of this compound derivatives in these transformations. Research in this area tends to focus on more rigid or C2-symmetric amine structures.

Asymmetric addition reactions, such as aldol (B89426) or Michael additions, and cycloaddition reactions, like the Diels-Alder reaction, often employ chiral auxiliaries to control facial selectivity. There is a lack of specific published research demonstrating the application and efficacy of this compound as a chiral auxiliary in these contexts. Consequently, data on diastereomeric excesses, enantiomeric excesses, or yields for such reactions mediated by this specific compound are not available in the current body of scientific literature.

Ligand Design Incorporating the this compound Scaffold

Chiral ligands are crucial components of metal-based catalysts for a vast array of asymmetric transformations. The stereochemical information of the ligand is transferred to the product via the metal center.

The development of new chiral ligands is a cornerstone of progress in asymmetric catalysis. While the cyclohexane (B81311) backbone is a common feature in many successful ligands, particularly those derived from trans-1,2-diaminocyclohexane, there are no prominent examples in the literature of widely used ligands for transition metal catalysis that are explicitly built upon the this compound scaffold. Therefore, data tables of catalytic performance (e.g., enantioselectivity, turnover number) for ligands derived from this specific amine are not available.

Organocatalysis, which uses small organic molecules as catalysts, frequently employs chiral amines and their derivatives. These can act as Brønsted or Lewis bases, or form transient chiral intermediates like iminium or enamine ions. Despite the broad utility of chiral amines in organocatalysis, there is a lack of specific research articles that describe the design, synthesis, and application of organocatalytic systems based on the this compound structure.

Mechanistic Investigations of Reactions Involving 1s,2r N,2 Dimethylcyclohexan 1 Amine

Kinetic Studies of Reactions Catalyzed or Mediated by (1S,2R)-N,2-dimethylcyclohexan-1-amine

Kinetic studies are a powerful tool for probing the mechanism of a reaction, providing insights into the rate-determining step and the species involved in it. For a reaction catalyzed by this compound, a typical kinetic analysis would involve systematically varying the concentrations of the reactants, the catalyst, and any other relevant species while monitoring the reaction rate.

The data obtained from such experiments can be used to derive a rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of the chemical species involved. For a hypothetical asymmetric reaction, the rate law might take the form:

Rate = k[Reactant A]^x[Reactant B]^y[Catalyst]^z

where k is the rate constant, and x, y, and z are the orders of the reaction with respect to each species. The determination of these orders can reveal whether the catalyst is involved in the rate-determining step and whether it forms complexes with the reactants prior to this step.

Table 1: Illustrative Kinetic Data for a Hypothetical Asymmetric Aldol (B89426) Reaction Catalyzed by this compound

Experiment[Aldehyde] (M)[Ketone] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.10.011.2 x 10-5
20.20.10.012.4 x 10-5
30.10.20.011.2 x 10-5
40.10.10.022.4 x 10-5

From this illustrative data, one could infer that the reaction is first order in the aldehyde and the catalyst, and zero order in the ketone. This would suggest that the reaction of the aldehyde with the catalyst-ketone adduct is the rate-determining step. Further studies, such as kinetic isotope effect experiments, could be employed to gain more detailed information about bond-breaking and bond-forming events in the transition state.

Identification of Transition States and Intermediates in Stereoselective Reactions involving this compound

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. Identifying the structures of these transition states and any preceding intermediates is key to understanding the source of enantioselectivity.

In reactions catalyzed by chiral amines like this compound, the catalyst typically forms a covalent intermediate with one of the reactants, most commonly a carbonyl compound, to form an enamine or an iminium ion. This intermediate then reacts with the other substrate.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for modeling these transient species. DFT calculations can provide detailed geometries and energies of the ground states, intermediates, and transition states along the reaction pathway. For example, in an asymmetric Michael addition, DFT could be used to model the transition states for the attack of the enamine (derived from the catalyst and a donor molecule) on the acceptor from its Re and Si faces. The calculated energy difference between these two transition states can be correlated with the experimentally observed enantiomeric excess.

Table 2: Hypothetical Calculated Relative Energies of Transition States for an Asymmetric Reaction

Transition StateRelative Energy (kcal/mol)Predicted Major Product
TS-R (leading to R-enantiomer)0.0R
TS-S (leading to S-enantiomer)+1.5

A calculated energy difference of 1.5 kcal/mol would correspond to a significant enantiomeric excess in favor of the R-enantiomer at room temperature. These computational models can visualize the specific steric and electronic interactions that favor one transition state over the other.

Elucidation of Chiral Induction Mechanisms in this compound-mediated Processes

The mechanism of chiral induction refers to how the chirality of the catalyst is transferred to the product. In the case of this compound, the stereochemistry of the cyclohexane (B81311) ring and the orientation of the methyl and N-methyl groups play a crucial role.

A common model for chiral induction in enamine catalysis involves the formation of a well-defined, rigid transition state assembly. The bulky cyclohexane backbone of the catalyst effectively shields one face of the reactive enamine intermediate. The incoming electrophile is therefore directed to the less sterically hindered face, leading to the preferential formation of one enantiomer.

The (1S,2R) configuration of the amine dictates the conformation of the cyclohexane ring and the spatial disposition of the substituents. The equatorial positioning of the larger groups is generally favored. In the enamine intermediate, the substituent at the 2-position (the methyl group) can effectively block one of the diastereotopic faces of the enamine, forcing the electrophile to approach from the opposite side. The N-methyl group also contributes to the steric environment around the reactive center.

Role of Non-covalent Interactions in Stereocontrol by this compound

While steric hindrance is a primary factor in many models of asymmetric induction, non-covalent interactions also play a critical, and sometimes dominant, role in stabilizing the favored transition state. nih.gov These interactions can include hydrogen bonding, cation-π interactions, and dipole-dipole interactions.

In reactions involving this compound, the secondary amine moiety can act as a hydrogen bond donor. If the substrate or an additive contains a hydrogen bond acceptor, this interaction can help to lock the transition state into a specific conformation, enhancing stereoselectivity. For instance, in reactions involving nitro-olefins, a hydrogen bond between the catalyst's N-H group and an oxygen atom of the nitro group can be a key stereodetermining interaction.

Computational studies on related systems have highlighted the importance of these weak interactions in achieving high levels of stereocontrol. nih.gov The precise nature and strength of these interactions can be analyzed using techniques such as Non-Covalent Interaction (NCI) plots, which are derived from computational data and visualize regions of attractive and repulsive interactions within the transition state structure. nih.gov These analyses provide a more nuanced understanding of chiral induction beyond simple steric models.

Advanced Derivatization Strategies and Functionalization of 1s,2r N,2 Dimethylcyclohexan 1 Amine for Research

Synthesis of Novel Amide and Carbamide Derivatives of (1S,2R)-N,2-dimethylcyclohexan-1-amine for Chiral Ligand Development

The primary amine of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, with amides and carbamides being among the most explored for chiral ligand development. These derivatives are synthesized to introduce new coordination sites, steric bulk, or hydrogen-bonding capabilities, which are crucial for inducing high stereoselectivity in catalytic reactions.

The synthesis of amide derivatives is typically achieved through the reaction of the parent amine with carboxylic acids or, more commonly, their activated forms such as acid chlorides or anhydrides. sphinxsai.commdpi.com This straightforward acylation reaction allows for the incorporation of a vast range of substituents, from simple alkyl and aryl groups to more complex, functionalized moieties. A notable class of amide derivatives are squaramides, which are synthesized from amines and squaric acid esters. nih.gov These compounds have gained prominence as powerful hydrogen-bond-donating organocatalysts. researchgate.net The combination of the chiral cyclohexylamine (B46788) backbone with the rigid, planar squaric acid core can create a well-defined chiral environment, influencing the enantioselectivity of reactions like asymmetric reductions and Michael additions. nih.govresearchgate.net For instance, a series of squaric acid amides have been synthesized in high yields (66–99%) and studied as ligands in the borane reduction of ketones. nih.gov

Carbamide (urea) derivatives are also valuable targets in ligand design. They can be prepared through several routes, including the reaction of the amine with isocyanates. A more modern approach involves the use of carbon dioxide as an inexpensive and renewable C1 building block for the enantioselective synthesis of cyclic carbamates from unsaturated amines. nih.gov These methods provide access to chiral 1,3-aminoalcohols after reduction, demonstrating a CO2-based alternative to routes that often use hazardous reagents like phosgene. nih.gov

Derivative TypeGeneral ReactionReactantsKey Features of DerivativeApplication
Amide AcylationThis compound + R-COClIntroduction of a carbonyl group and a variable 'R' substituent.Metal coordination, organocatalysis.
Squaramide Nucleophilic substitutionThis compound + Squaric acid esterRigid scaffold with dual hydrogen-bond donor sites.Chiral organocatalyst ligands. nih.gov
Carbamide (Urea) AdditionThis compound + R-NCOHydrogen-bond donor/acceptor capabilities.Ligands for asymmetric catalysis.
Cyclic Carbamate Cyclization with CO2Unsaturated amine precursor + CO2Precursors to chiral 1,3-aminoalcohols. nih.govSynthetic intermediates.

Formation of Salt Forms and Cocrystals of this compound for Crystallographic Studies

The preparation of crystalline derivatives, such as salts and cocrystals, is essential for elucidating the precise three-dimensional structure of this compound and its derivatives through single-crystal X-ray diffraction. This structural information is invaluable for understanding the mechanisms of stereoselection and for the rational design of new catalysts.

Salt Formation: As a basic amine, this compound readily reacts with a variety of Brønsted acids to form salts. The selection of an appropriate counter-ion can promote crystallization, yielding well-ordered single crystals suitable for diffraction studies. hud.ac.uk The analysis of these crystal structures provides detailed information on bond lengths, bond angles, and the conformation of the cyclohexane (B81311) ring. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. nih.govmdpi.com For the closely related compound (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine, crystallographic studies have shown that molecules are interconnected in the unit cell via weak N–H···N hydrogen bonds. nih.govresearchgate.net

Cocrystal Formation: Cocrystals are multi-component solids where the amine and a neutral "coformer" molecule are held together by non-covalent interactions, primarily hydrogen bonding. ekb.eg Unlike salts, proton transfer from the coformer to the amine does not occur. The formation of cocrystals can be predicted to some extent by considering the pKa values of the amine and the coformer. nih.gov Several methods are employed for cocrystal preparation:

Solvent Evaporation: This is the most common method, where stoichiometric amounts of the amine and coformer are dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to the formation of cocrystals. ekb.egnih.gov

Grinding (Mechanochemistry): Cocrystals can be formed by grinding the solid amine and coformer together, either neat or with the addition of a catalytic amount of solvent (liquid-assisted grinding). nih.govresearchgate.net

Slurry Conversion: In this method, a suspension of the amine and coformer is stirred in a solvent in which they are sparingly soluble. Over time, the initial solids convert into the more stable cocrystal phase. nih.gov

These crystallographic studies provide fundamental insights into the supramolecular chemistry of the amine, guiding the design of derivatives with specific solid-state properties or interaction patterns for molecular recognition in catalysis.

Crystalline FormFormation PrincipleCommon Preparation MethodsPurpose of Study
Salt Proton transfer from an acid to the basic amine.Reaction in solution followed by crystallization.Determination of absolute configuration, conformational analysis, study of ion pairing. hud.ac.uk
Cocrystal Non-covalent interactions (e.g., hydrogen bonding) with a neutral coformer.Solvent Evaporation, Grinding, Slurry Conversion. ekb.egnih.govUnderstanding intermolecular interactions, supramolecular synthon analysis, crystal engineering. mdpi.com

Introduction of Additional Stereocenters or Functional Groups onto the this compound Scaffold

To expand the catalytic repertoire of this compound, researchers often introduce additional stereocenters or new functional groups onto its basic structure. This strategy allows for the creation of a library of derivatives with systematically varied steric and electronic properties, enabling the fine-tuning of catalyst performance for a specific chemical transformation.

The introduction of new functional groups is most readily achieved by leveraging the reactivity of the primary amine, as discussed in the context of amide and carbamide synthesis (Section 7.1). The appended groups can introduce new coordination sites for metals, hydrogen-bonding moieties, or sterically demanding substituents that can enhance enantioselectivity.

Modification StrategyMethodExample ReactantResulting Derivative ClassPurpose
Functional Group Introduction Acylation of the primary amine.Squaric acid esterSquaramideIntroduce hydrogen-bonding sites. nih.gov
Functional Group Introduction Reaction with isocyanate.Phenyl isocyanatePhenylureaModify electronic properties and steric bulk.
Stereocenter Introduction Acylation with a chiral acid chloride.(S)-Naproxen chlorideDiastereomeric amideCreate a more complex chiral pocket.
Stereocenter Introduction Reaction with a chiral aminoalcohol derivative.Chiral aminoalcohol-derived squarateSquaramide ligandCombine multiple chiral elements for enhanced stereocontrol. nih.gov

Immobilization and Heterogenization of this compound Derivatives for Supported Catalysis

While this compound and its derivatives are highly effective as homogeneous catalysts or ligands, their recovery and reuse after a reaction can be challenging and costly. To overcome this limitation, significant research has focused on the immobilization of these chiral molecules onto insoluble supports. This process, known as heterogenization, combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling.

Several strategies have been developed for the immobilization of amines and their derivatives:

Covalent Attachment to Polymers: One of the most common methods involves covalently linking the chiral amine derivative to a polymer resin, such as polystyrene or silica gel. researchgate.net This typically requires modifying the amine to include a reactive handle (e.g., a vinyl or chloromethyl group) that can be polymerized or grafted onto the support.

Plasma Polymerization: This technique can be used to deposit a thin, amine-containing polymer film onto the surface of a support material. For instance, 1,2-diaminocyclohexane, a structural analogue of the title compound, has been immobilized on silica-alumina powders via plasma polymerization to create a solid base catalyst that is active in Knoevenagel condensation reactions and can be reused. researchgate.net

Adsorption or Ionic Bonding: The chiral molecule can also be physisorbed or ionically bonded to a support material, although this linkage is generally less robust than a covalent bond and may lead to leaching of the catalyst into the reaction medium.

The resulting supported catalysts can be employed as heterogenized organocatalysts or used as chiral ligands to anchor transition metals for heterogeneous asymmetric catalysis. researchgate.net The performance of the immobilized catalyst depends heavily on the nature of the support, the length and flexibility of the linker, and the loading of the chiral molecule, all of which can influence the accessibility of the active sites.

Immobilization TechniqueSupport MaterialLinkage TypeAdvantages
Covalent Grafting Polystyrene, Silica GelCovalent BondHigh stability, low leaching. researchgate.net
Plasma Polymerization Silica-Alumina, TitaniumCovalent (Cross-linked film)Good adhesion, creates a stable catalytic surface. researchgate.net
Ionic Bonding Ion-Exchange ResinsIonic BondSimple preparation.
Physical Adsorption Activated Carbon, Mesoporous SilicaVan der Waals, H-bondingMild immobilization conditions.

Future Research Directions and Unexplored Avenues for 1s,2r N,2 Dimethylcyclohexan 1 Amine

Exploration of Novel Catalytic Transformations Utilizing (1S,2R)-N,2-dimethylcyclohexan-1-amine

The application of chiral amines as ligands in asymmetric catalysis is a cornerstone of modern organic synthesis. While related compounds like trans-N,N'-dimethylcyclohexane-1,2-diamine have been successfully used as ligands in copper-catalyzed C-N coupling reactions, the catalytic potential of this compound remains to be systematically investigated. sigmaaldrich.com Future research should focus on its role as a novel chiral ligand or organocatalyst in a variety of transformations.

Key research avenues include:

Asymmetric Metal Catalysis: Investigating the efficacy of its coordination complexes with transition metals (e.g., Rhodium, Ruthenium, Palladium, Copper, Iridium) in reactions such as asymmetric hydrogenation, transfer hydrogenation, C-H activation, and cross-coupling reactions. The distinct steric and electronic properties conferred by the C2-methyl group could induce unique selectivity profiles.

Organocatalysis: Exploring its use as a primary or secondary amine organocatalyst in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. Its structural rigidity and defined stereocenters are ideal for creating a chiral environment around the catalytic site.

A systematic study of its performance in these areas would establish its utility and potentially uncover new catalytic activities.

Table 1: Potential Asymmetric Catalytic Applications

Catalytic Transformation Metal/Catalyst Type Potential Substrate Class Desired Outcome
Asymmetric Hydrogenation Rhodium, Iridium Prochiral olefins, ketones Enantiomerically enriched alkanes, alcohols
C-N Cross-Coupling Copper, Palladium Aryl halides, Amines Chiral N-aryl amines
Enamine Catalysis Organocatalyst Aldehydes, Ketones Asymmetric functionalization of carbonyls
Asymmetric C-H Activation Palladium, Rhodium Alkanes, arenes Enantioselective C-C and C-X bond formation

Integration of this compound into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. mdpi.com Amines are fundamental components in many named MCRs, including the Ugi, Passerini, and Mannich reactions. mdpi.comnih.gov The incorporation of this compound as the chiral amine component in these reactions is a significant and unexplored avenue.

Future work in this area should involve:

Stereoselective MCRs: Systematically employing the amine in established MCRs to synthesize libraries of complex, chiral molecules. The inherent chirality of the amine could effectively control the stereochemical outcome of the reaction, leading to products with multiple, well-defined stereocenters.

Discovery of Novel MCRs: Using the unique reactivity of this compound to develop new MCRs, thereby expanding the toolkit of synthetic chemists for creating diverse molecular scaffolds, particularly for applications in medicinal chemistry.

Table 2: Potential Multicomponent Reaction Integrations

Multicomponent Reaction Other Key Components Resulting Product Scaffold Potential Application
Ugi Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanide Chiral α-acylamino carboxamides Peptide mimetics, Drug discovery
Mannich Reaction Aldehyde, Carbonyl Compound Chiral β-amino carbonyl compounds Synthesis of natural products, APIs
Povarov Reaction Aniline, Aldehyde (as dienophile source) Chiral tetrahydroquinolines Bioactive heterocycles
Petasis Reaction Aldehyde, Boronic Acid Chiral allylic amines Versatile synthetic intermediates

Development of Machine Learning Models for Predicting Reactivity and Selectivity in this compound Systems

The intersection of machine learning (ML) and chemistry offers a powerful paradigm for accelerating catalyst discovery and reaction optimization. ijnc.ir ML algorithms can be trained on experimental data to predict reaction outcomes, such as yield and enantioselectivity, thereby reducing the need for extensive empirical screening. rsc.orgresearchgate.net

A forward-looking research program would involve:

Data Generation: Creating a curated dataset of reactions catalyzed or mediated by this compound and its derivatives under varying conditions.

Model Training: Utilizing this dataset to train machine learning models—such as neural networks or random forests—to correlate the structural features of substrates and the reaction conditions with enantioselectivity and yield. neurips.ccresearchgate.net

Predictive Chemistry: Employing the trained models to predict the optimal reaction conditions for new substrates or to design novel derivatives of the amine with enhanced catalytic properties. This predictive capability can guide experimental efforts, saving time and resources. researchgate.net

Table 3: Framework for ML Model Development

Step Description Key Activities Desired Output
1. Data Collection Generate high-quality, consistent experimental data. High-throughput experimentation (HTE) for a specific reaction (e.g., asymmetric transfer hydrogenation). A structured database of reactions with substrates, conditions, yields, and enantiomeric excess (% ee).
2. Feature Engineering Convert molecular structures and reaction parameters into numerical descriptors. Calculation of molecular fingerprints, quantum chemical parameters, and one-hot encoding of categorical variables. A numerical matrix representing the reaction space.
3. Model Training & Validation Train and test various ML algorithms on the dataset. Splitting data into training and test sets, hyperparameter tuning, cross-validation. A predictive model with high accuracy (e.g., R² > 0.9) for % ee.
4. Prospective Application Use the model to guide new experiments. In silico screening of new substrates or ligand variations to identify promising candidates for laboratory validation. Accelerated discovery of highly selective reactions.

Sustainability Aspects in the Synthesis and Application of this compound

Modern chemical research places a strong emphasis on green chemistry and sustainability. Future investigations should address both the synthesis of this compound and its application through a sustainability lens.

Promising research directions include:

Greener Synthetic Routes: Developing more environmentally benign pathways to synthesize the amine, potentially starting from bio-renewable feedstocks or employing biocatalytic methods (e.g., enzymatic resolutions or aminations) to reduce waste and energy consumption.

Catalyst Immobilization and Recycling: Investigating methods to immobilize the amine or its metal complexes on solid supports (e.g., polymers, silica). This would facilitate catalyst separation from the reaction products, enabling its reuse over multiple cycles and minimizing contamination of the final product.

Aqueous and Green Solvent Chemistry: Exploring the utility of the amine and its catalytic systems in environmentally friendly solvents, such as water, supercritical CO₂, or bio-derived solvents, moving away from traditional volatile organic compounds.

Table 4: Green Chemistry Approaches

Research Area Objective Example Approach Sustainability Benefit
Sustainable Synthesis Reduce environmental impact of amine production. Biocatalytic synthesis from a cyclohexene (B86901) precursor derived from biomass. Reduced reliance on fossil fuels, milder reaction conditions.
Catalyst Reusability Minimize catalyst waste and cost. Covalent grafting of the amine onto a polystyrene resin for use in flow chemistry. Lower process mass intensity, simplified product purification.
Green Reaction Media Replace hazardous organic solvents. Develop a water-soluble derivative or catalytic system that functions efficiently in aqueous media. Reduced VOC emissions, improved process safety.

Q & A

Q. What synthetic methodologies are effective for preparing (1S,2R)-N,2-dimethylcyclohexan-1-amine with high stereochemical purity?

Answer: The synthesis of stereochemically pure this compound typically involves:

  • Chiral resolution : Starting from racemic mixtures, chiral resolving agents (e.g., tartaric acid derivatives) can isolate the desired enantiomer. For example, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine was synthesized via reduction of diethyl carbamate intermediates using LiAlH4, followed by bulb-to-bulb distillation to isolate the crystalline product .
  • Stereoselective alkylation : Phase-transfer catalysis with CsF under hydrogen-bonding conditions has been used for analogous cyclohexane derivatives to control regioselectivity and stereochemistry .
    Validation : Monitor stereochemical integrity via 1^1H NMR (e.g., diastereotopic proton splitting) and chiral HPLC.

Q. How can researchers confirm the stereochemistry and purity of this compound post-synthesis?

Answer:

  • NMR spectroscopy : Compare experimental 1^1H and 13C^13C NMR shifts with literature data. For example, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine exhibits distinct methyl resonances at δ 2.33 ppm (1^1H) and 33.7 ppm (13C^13C) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar diamines .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 144.26 [M+H]+^+ for C8_8H20_{20}N2_2) .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how does its stereochemistry influence reactivity?

Answer:

  • Chiral ligand applications : The compound’s rigid cyclohexane backbone and stereogenic centers make it suitable for coordinating transition metals (e.g., Pd, Ru) in asymmetric hydrogenation or C–C bond-forming reactions. For example, analogous diamines enhance enantioselectivity by inducing specific metal-ligand geometries .
  • Mechanistic insights : The (1S,2R) configuration stabilizes transition states via non-covalent interactions (e.g., hydrogen bonding). Computational studies (DFT) on related compounds reveal that axial vs. equatorial substituent orientation affects catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.